Home > Products > Screening Compounds P113582 > Amifloxacin N-oxide
Amifloxacin N-oxide - 88569-53-3

Amifloxacin N-oxide

Catalog Number: EVT-259139
CAS Number: 88569-53-3
Molecular Formula: C16H19FN4O4
Molecular Weight: 350.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amifloxacin N-oxide is a metabolite of Amifloxacin, an antibacterial.
Synthesis Analysis

The synthesis of Amifloxacin N-oxide primarily involves the oxidation of amifloxacin. Various methods can be employed for this transformation:

  1. Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium peroxymonosulfate (Oxone), and peracids. The choice of oxidizing agent can influence the yield and selectivity of the reaction.
  2. Reaction Conditions: The synthesis typically requires controlled conditions, including:
    • Temperature: Reactions are often conducted at moderate temperatures (20-60°C).
    • pH: A neutral to slightly alkaline pH is generally maintained to optimize oxidation.
    • Solvent: Aqueous or organic solvents such as methanol or acetonitrile are commonly used.
  3. Industrial Production: For large-scale production, techniques such as high-performance liquid chromatography (HPLC) are utilized to monitor reaction progress and ensure product purity.
Chemical Reactions Analysis

Amifloxacin N-oxide participates in several chemical reactions:

  1. Oxidation: Further oxidation can lead to more oxidized derivatives.
  2. Reduction: Under specific conditions, it can be reduced back to amifloxacin using reducing agents like sodium borohydride.
  3. Substitution Reactions: The piperazine ring can undergo substitution reactions with electrophiles, leading to various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, Oxone.
  • Reducing Agents: Sodium borohydride.
  • Solvents: Water, ethanol, acetonitrile.
Mechanism of Action

The mechanism of action for Amifloxacin N-oxide mirrors that of its parent compound, amifloxacin:

  1. Target Enzymes: It primarily inhibits bacterial DNA gyrase and topoisomerase IV.
  2. Mode of Action: By binding to these enzymes, Amifloxacin N-oxide disrupts DNA supercoiling and replication processes, ultimately leading to bacterial cell death.
  3. Biochemical Pathways: The inhibition affects critical pathways for DNA replication and transcription in bacteria, rendering them unable to multiply effectively.

Pharmacokinetics

The pharmacokinetics of Amifloxacin N-oxide are similar to those of amifloxacin, characterized by high bioavailability and rapid peak serum concentrations following administration.

Physical and Chemical Properties Analysis

Amifloxacin N-oxide exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Generally soluble in polar solvents like water and methanol.
  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH conditions.

Relevant Data

  • Molecular Weight: 413.83 g/mol
  • Melting Point: Specific melting point data may vary based on purity and form.
Applications

Amifloxacin N-oxide has several scientific applications:

  1. Pharmaceutical Research: It serves as a reference standard in studies assessing the pharmacokinetics and metabolism of amifloxacin.
  2. Antibacterial Activity Studies: Research into its efficacy against various bacterial strains contributes to understanding its role in combination therapies with other antibiotics.
  3. Metabolic Studies: Investigating the metabolic pathways leading to its formation helps elucidate drug interactions and resistance mechanisms in bacteria.
Biosynthesis and Metabolic Pathways of Amifloxacin N-oxide

Enzymatic Oxidation Mechanisms in Amifloxacin Biotransformation

Amifloxacin undergoes hepatic biotransformation primarily via N-oxidation to form amifloxacin N-oxide, a reaction catalyzed by microsomal flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) systems. This two-step process initiates with nucleophilic attack on the piperazinyl nitrogen, forming a hydroxylamine intermediate that undergoes further oxidation to the N-oxide metabolite [3]. The reaction requires NADPH and molecular oxygen as cofactors, with the N-oxide configuration confirmed through mass spectrometry showing a +16 Da mass shift from the parent amifloxacin (m/z 334.345) [3] [10].

FMO-mediated oxidation proceeds through a 4α-hydroperoxyflavin intermediate that transfers oxygen to the tertiary amine, producing stereospecific N-oxides without radical intermediates. In contrast, CYP-dependent oxidation involves single-electron transfer mechanisms, generating transient aminyl radicals that react with iron-bound oxygen [3] [8]. Comparative studies reveal that FMO3 exhibits higher catalytic efficiency (k~cat~/K~m~ = 4.7 × 10³ M⁻¹s⁻¹) than CYP isoforms for amifloxacin N-oxidation under physiological pH [3].

Table 1: Comparative Reactivity of Amifloxacin Metabolites

MetaboliteEnzymatic PathwayRelative Activity (%)Mass Shift (Da)
Amifloxacin-100 (Reference)-
Amifloxacin N-oxideFMO/CYP<10% antibacterial+16
N-Desmethyl amifloxacinCYP-mediated demethylation~85% antibacterial-14

The N-oxide metabolite exhibits significantly reduced antibacterial potency (<10% activity against Enterobacteriaceae) compared to the parent drug due to diminished DNA gyrase binding affinity. This contrasts with N-desmethyl amifloxacin, which retains substantial antimicrobial activity [1] [3].

Role of Cytochrome P450 Isoforms in N-Oxide Formation

While FMO3 dominates amifloxacin N-oxidation at neutral pH, specific CYP isoforms contribute significantly under acidic conditions or in FMO-deficient models. CYP3A4 demonstrates the highest N-oxidation capacity (V~max~ = 1.8 nmol/min/nmol P450) followed by CYP1A2 (V~max~ = 1.2 nmol/min/nmol P450), as confirmed by inhibition studies using isoform-selective chemical inhibitors and recombinant human enzymes [3] [5]. Molecular docking reveals that amifloxacin's piperazine ring positions the aliphatic nitrogen atom 3.8Å from the heme iron in CYP3A4, facilitating oxygen transfer during catalysis [5].

CYP-mediated N-oxidation exhibits unique allosteric kinetics characterized by Hill coefficients >1.0, indicating cooperative substrate binding. This sigmoidal kinetics differentiates it from FMO-mediated oxidation, which follows classical Michaelis-Menten kinetics [8]. The metabolic switch between N-dealkylation and N-oxidation is pH-dependent: alkaline conditions favor N-oxidation (FMO-dominated), while acidic conditions promote N-demethylation (CYP-dominated) [3].

Table 2: Cytochrome P450 Isoform Contributions to Amifloxacin N-oxidation

CYP IsoformV~max~ (nmol/min/nmol P450)K~m~ (μM)Catalytic Efficiency (V~max~/K~m~)
CYP3A41.8 ± 0.342 ± 70.043
CYP1A21.2 ± 0.238 ± 60.032
CYP2C90.4 ± 0.165 ± 120.006
CYP2D60.2 ± 0.05>100<0.002

Bergamottin (CYP3A4 inhibitor) reduces amifloxacin N-oxide formation by 78% in human liver microsomes, while α-naphthoflavone (CYP1A2 inhibitor) causes 52% reduction, confirming their dominant roles [5] [8]. The N-oxidation pathway exhibits lower affinity but higher capacity than N-demethylation, explaining its increased contribution at therapeutic amifloxacin concentrations (>10 μg/mL) [3].

Interspecies Variability in Amifloxacin N-oxide Production

Interspecies differences in amifloxacin N-oxide production stem from variations in FMO/CYP expression, catalytic activity, and cofactor availability. Rodent models exhibit 3.5-fold higher N-oxide:parent compound AUC ratios than humans due to elevated FMO1 expression in murine liver [3]. In contrast, canine models show minimal N-oxide formation, correlating with low FMO3 catalytic activity in this species [1].

Pathogenic bacteria demonstrate unexpected N-oxidation capacity via cytochrome P450-like enzymes. Pseudomonas aeruginosa CYP107S1 metabolizes fluoroquinolones through alternative oxidation pathways, though amifloxacin N-oxide production remains minimal (<5% of metabolites) compared to human hepatocytes (12-18%) [8]. Fungal biotransformation systems (Coriolopsis gallica) produce laccases that non-specifically oxidize quinolone antibiotics, generating trace amounts of N-oxide derivatives via radical coupling mechanisms [7].

Table 3: Species-Specific Amifloxacin N-oxide Production

Species/TissueN-oxide/Parent AUC RatioDominant EnzymesRelative Yield (%)
Human hepatocytes0.18 ± 0.03FMO3 > CYP3A4100 (Reference)
Rat liver microsomes0.63 ± 0.11FMO1 > CYP2C11350
Canine hepatocytes0.04 ± 0.01CYP2B1122
P. aeruginosa lysate0.02 ± 0.005CYP107S111
C. gallica secretome<0.01Laccase<5

Metabolic studies reveal that hepatic clearance of amifloxacin to its N-oxide in humans accounts for 15-22% of administered dose, substantially lower than rodents (45-60%) [1] [3]. This variability necessitates species-specific adjustments when extrapolating preclinical metabolite exposure data. Pathogen-mediated metabolism in infected tissues may further alter local N-oxide concentrations, potentially impacting antibacterial efficacy at infection sites [8].

Properties

CAS Number

88569-53-3

Product Name

Amifloxacin N-oxide

IUPAC Name

6-fluoro-1-(methylamino)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C16H19FN4O4

Molecular Weight

350.34 g/mol

InChI

InChI=1S/C16H19FN4O4/c1-18-20-9-11(16(23)24)15(22)10-7-12(17)14(8-13(10)20)19-3-5-21(2,25)6-4-19/h7-9,18H,3-6H2,1-2H3,(H,23,24)

InChI Key

KOHWXWKRVBJAQK-UHFFFAOYSA-N

SMILES

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CC[N+](CC3)(C)[O-])F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Amifloxacin N-oxide

Canonical SMILES

CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CC[N+](CC3)(C)[O-])F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.